molecular formula C7H8N4 B152883 Pyrazolo[1,5-A]pyridine-2,3-diamine CAS No. 136873-28-4

Pyrazolo[1,5-A]pyridine-2,3-diamine

Cat. No.: B152883
CAS No.: 136873-28-4
M. Wt: 148.17 g/mol
InChI Key: URWYROQERZYTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-A]pyridine-2,3-diamine, also known as this compound, is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

136873-28-4

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridine-2,3-diamine

InChI

InChI=1S/C7H8N4/c8-6-5-3-1-2-4-11(5)10-7(6)9/h1-4H,8H2,(H2,9,10)

InChI Key

URWYROQERZYTEE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=NN2C=C1)N)N

Canonical SMILES

C1=CC2=C(C(=NN2C=C1)N)N

Synonyms

Pyrazolo[1,5-a]pyridine-2,3-diamine (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.66 g. 2-Aminopyrazolo[1,5-a]pyridine (see Chem. Pharm. Bull., 21, 2146/1973) are reacted with p-methoxybenzenediazonium salt analogously to Example 12.3.1, the resultant azo compound is reduced with sodium dithionite and the crude product obtained is purified to give 2,3-diaminopyrazolo[1,5-a]pyridine; m.p. 190° C.; Rf =0.6 (silica gel, ligroin/acetone/glacial acetic acid 60:40:1 v/v/v).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
azo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.